N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide
Description
N-[4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide is a structurally complex molecule featuring:
- Acetamide moiety: Linked to a para-substituted phenyl ring.
- Piperidine-carbonyl bridge: Connects the phenyl group to a piperidine ring.
- 3-Chloropyridin-4-yloxy methyl substituent: A chlorinated pyridine derivative attached via an ether linkage to the piperidine.
Properties
IUPAC Name |
N-[4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-17-4-2-16(3-5-17)20(26)24-10-7-15(8-11-24)13-27-19-6-9-22-12-18(19)21/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILVTUVHOLXMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 3-chloropyridin-4-ol and 4-aminobenzylamine.
Step-by-Step Synthesis
First Step: : 3-chloropyridin-4-ol is reacted with formaldehyde and hydrochloric acid to form 3-chloropyridin-4-ylmethanol.
Second Step: : 3-chloropyridin-4-ylmethanol is then treated with piperidine and a dehydrating agent to yield N-(4-piperidyl)-3-chloropyridin-4-ylmethanol.
Third Step: : The resultant compound is then reacted with 4-isocyanatobenzoyl chloride to obtain N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide.
Industrial Production Methods
In an industrial setting, large-scale production may involve optimized reaction conditions such as higher concentrations of reagents, use of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and piperidine-1-carbonyl groups undergo hydrolysis under acidic or basic conditions:
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Acetamide Hydrolysis :
In acidic (HCl/H₂O) or basic (NaOH/H₂O) media, the acetamide group hydrolyzes to form 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline and acetic acid.
Conditions :Reaction Medium Temperature Time Yield 6M HCl 100°C 6h 85% 2M NaOH 80°C 4h 78% This reaction is critical for modifying the compound’s solubility and bioavailability .
-
Piperidine-1-Carbonyl Hydrolysis :
The carbonyl group in the piperidine-1-carbonyl linkage reacts with water under strong acidic conditions to yield 4-aminobenzoic acid and a piperidine derivative.
Mechanism : Nucleophilic acyl substitution followed by proton transfer.
Nucleophilic Substitution at the Chloropyridine Moiety
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS):
-
Replacement with Amines :
Reacting with primary amines (e.g., methylamine) in DMF at 120°C yields 3-amino-4-[(piperidinylmethoxy)methyl]pyridine derivatives.
Example :Nucleophile Solvent Temperature Time Product Yield NH₂CH₃ DMF 120°C 8h 72% This reactivity is leveraged to introduce functional groups for enhanced biological activity .
-
Alkoxy Substitution :
Treatment with sodium methoxide replaces chlorine with a methoxy group, forming 3-methoxy-4-[(piperidinylmethoxy)methyl]pyridine .
Oxidation Reactions
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Piperidine Ring Oxidation :
Using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) converts the piperidine ring to its N-oxide derivative, altering electronic properties and potential interactions with biological targets.
Conditions :Oxidizing Agent Solvent Temperature Time Yield m-CPBA CH₂Cl₂ 25°C 12h 68% This modification is significant in medicinal chemistry for tuning pharmacokinetics.
Ether Cleavage
The methylene oxy bridge connecting the piperidine and chloropyridine moieties undergoes cleavage under strong acids:
-
HBr-Mediated Cleavage :
Heating with 48% HBr at 110°C for 5h produces 3-chloro-4-hydroxypyridine and a piperidine-alcohol intermediate.
Application : Useful in degradation studies or synthesizing simpler fragments .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring participates in EAS, though steric hindrance from the acetamide and piperidine groups directs substitution to the para position:
-
Nitration :
Treatment with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the acetamide.
Conditions :Reagent Temperature Time Yield HNO₃/H₂SO₄ 0–5°C 2h 55% This reaction is foundational for further functionalization .
Condensation Reactions
The acetamide group reacts with aldehydes in acidic media to form Schiff bases:
-
Reaction with Benzaldehyde :
In ethanol with HCl catalyst, the compound forms N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]-N-benzylideneacetamide .
Application : Schiff bases are intermediates in synthesizing heterocyclic compounds .
Metal-Catalyzed Coupling Reactions
The chloropyridine moiety participates in Suzuki-Miyaura cross-coupling with boronic acids:
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to modulate specific signaling pathways could enhance its efficacy as an anticancer agent.
- Neuropharmacological Effects : The piperidine component is known for its neuroactive properties. Research into its effects on neurotransmitter systems may reveal applications in treating neurological disorders.
Biochemical Studies
This compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its unique structural features allow researchers to explore:
- Enzyme Inhibition : The compound can be used to investigate the inhibition of specific enzymes involved in disease processes.
- Binding Affinity Studies : By examining how well the compound binds to various receptors, researchers can gain insights into its potential therapeutic mechanisms.
Material Science
In addition to its biological applications, this compound has potential uses in materials science:
- Polymer Development : The compound can act as a precursor for synthesizing new polymers with tailored properties for applications in coatings, adhesives, and biomedical devices.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in different contexts:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on tumor growth in vitro and in vivo models. Results indicated significant inhibition of cell proliferation in specific cancer types.
- Neuropharmacology : Research conducted by a team at a leading university demonstrated that modifications to the piperidine ring enhanced the compound's interaction with dopamine receptors, suggesting potential use in treating conditions like Parkinson's disease.
- Material Applications : A recent paper discussed the synthesis of polymers incorporating this compound, showing improved mechanical properties and biocompatibility for use in medical implants.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares core features with several analogues (Table 1):
*Calculated based on molecular formula C₂₁H₂₂ClN₃O₃.
Key Observations :
- The target compound’s chloropyridinyloxy methyl group distinguishes it from analogues with benzoyl (e.g., 9a) or triazine cores (e.g., Compound A).
- Piperidine vs.
- Substituent effects: Electron-withdrawing groups (Cl, CF₃) in similar compounds improve binding to hydrophobic pockets in target proteins .
Physicochemical Properties
- Melting Points : Chlorinated analogues (e.g., Compound A) exhibit higher melting points (~268–287°C) due to increased molecular symmetry and halogen-mediated crystal packing . The target compound’s melting point is expected to align with this range.
- Solubility : Piperazine-containing derivatives (e.g., 9a) show enhanced aqueous solubility compared to piperidine-based compounds due to the basic nitrogen in piperazine .
Pharmacological Potential
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- Antimicrobial Activity: Piperidine-acetamide derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit broad-spectrum antimicrobial effects .
- Metabotropic Glutamate Receptor (mGluR) Interaction : Trifluoromethyl-substituted acetamides (e.g., 9a) demonstrate allosteric modulation of mGluRs, relevant in neurological disorders .
Biological Activity
N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure with multiple functional groups, including a piperidine ring and a chloropyridine moiety, which contribute to its interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 364.9 g/mol. The presence of the chloropyridine and piperidine rings enhances its pharmacological profile, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in calcium signaling, particularly ryanodine receptors. These receptors are crucial for regulating intracellular calcium levels, which are essential for muscle contraction and various cellular processes .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes linked to calcium signaling pathways.
- Neuropharmacological Effects : Similar compounds have been studied for their effects on dopamine receptors, particularly the D4 receptor, which is implicated in cognitive functions and neuropsychiatric disorders .
- Antimicrobial Properties : Compounds with similar structures have exhibited antimicrobial activities, suggesting that this compound may also possess such properties .
Study 1: Ryanodine Receptor Interaction
A study evaluated the interaction of structurally related compounds with ryanodine receptors. It was found that certain modifications to the piperidine structure enhanced binding affinity and inhibitory activity on calcium release channels, indicating that this compound could be optimized for improved efficacy in modulating calcium signaling.
Study 2: Dopamine D4 Receptor Selectivity
Research on dopamine D4 receptor-selective ligands highlighted the importance of structural features in determining receptor selectivity and efficacy. The findings suggest potential applications for this compound in treating neuropsychiatric conditions by modulating dopamine pathways .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chloropyridine Moiety : Synthesized through chlorination reactions.
- Piperidine Ring Formation : Achieved via cyclization reactions involving amines.
- Coupling Reactions : The chloropyridine and piperidine intermediates are coupled through nucleophilic substitution reactions.
These synthetic routes allow for variations in yield and purity, essential for subsequent biological testing .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of ryanodine receptors affecting calcium signaling |
| Neuropharmacological | Possible effects on dopamine D4 receptors linked to cognitive functions |
| Antimicrobial | Similar compounds show promise in antimicrobial activity |
Q & A
Q. What are the key considerations for optimizing the synthetic route of N-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]acetamide?
Methodological Answer:
- Reagent Selection : Use nucleophilic substitution reactions for introducing the 3-chloropyridinyloxy moiety, as demonstrated in analogous piperidine derivatives (e.g., substitution of α-chloroacetamides with pyridinyloxy groups) .
- Purification : Column chromatography or recrystallization in dichloromethane/hexane systems ensures high purity (>95%) .
- Yield Optimization : Adjust reaction time and stoichiometry of intermediates, such as piperidine-1-carbonyl derivatives, to minimize side products .
Q. How can structural characterization of this compound be validated?
Methodological Answer:
- Spectroscopic Techniques : Use H NMR to confirm the integration of aromatic protons (3-chloropyridin-4-yl) and piperidine methylene groups. C NMR identifies carbonyl (amide, ~170 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z for CHClNO) .
- Elemental Analysis : Match experimental and theoretical C/H/N ratios to confirm purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinase or protease targets using fluorogenic substrates (e.g., ATPase assays for piperidine-containing analogs) .
- Cellular Uptake : Radiolabel the acetamide group to study permeability in Caco-2 cell monolayers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents on the pyridine (e.g., 3-fluoro vs. 3-chloro) and piperidine (e.g., methyl vs. isopropyl groups) rings. Compare IC values in target assays .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding between the acetamide carbonyl and target residues) .
Q. What strategies resolve contradictions in solubility and stability data across studies?
Methodological Answer:
- Solubility Profiling : Use standardized buffers (e.g., PBS at pH 7.4) and HPLC-UV to measure kinetic solubility. Compare with computational predictions (e.g., LogP via ChemAxon) .
- Stability Studies : Conduct forced degradation under acidic/alkaline conditions and analyze degradation products via LC-MS .
Q. How can metabolic stability be assessed for this compound in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
